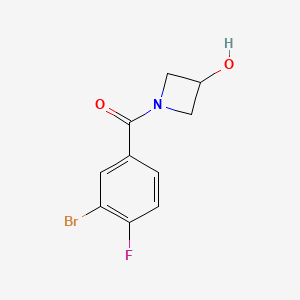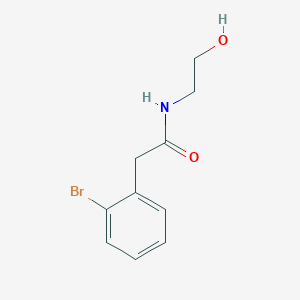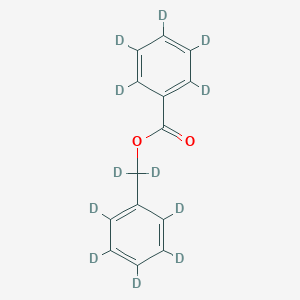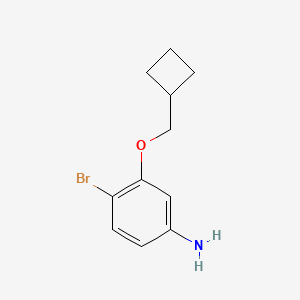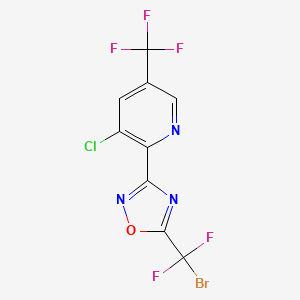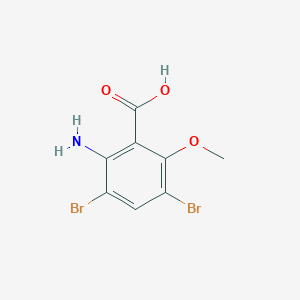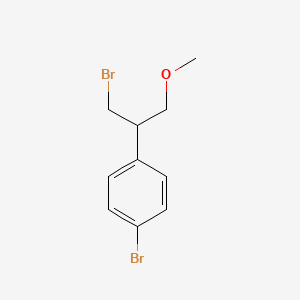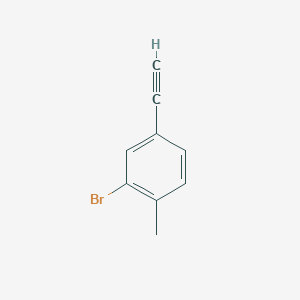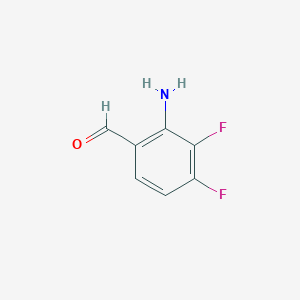![molecular formula C18H10O4 B1381551 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone CAS No. 32385-21-0](/img/structure/B1381551.png)
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone
Overview
Description
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound, including any catalysts or reagents used, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including any known reactions it undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Conformational Analysis
A study on the conformational analysis of compounds related to 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone revealed interesting insights. The dipole moments of similar compounds were measured in different solvents, and it was found that these compounds predominantly exist in either the gauche or trans conformation depending on their structural specifics. This was determined through experimental methods and molecular-orbital calculations, with crystal and molecular structures analyzed using X-ray diffraction methods. Such conformational analyses are crucial in understanding the physical properties and potential applications of these compounds in various scientific fields (Lam, Ma, Huang, & Liang, 2003).
Novel Synthesis Methods
Innovations in synthetic methods for compounds structurally similar to 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone have been explored. An unexpected oxygen participation in a novel synthesis process for related compounds was reported. This synthesis method showcases a novel reaction mechanism and highlights the flexibility and potential for innovative approaches in the synthesis of complex organic compounds (Xu, Huang, Song, Meng, & Matsuura, 2002).
Photochemical and Photochromic Properties
Research into the photochemical and photochromic properties of derivatives of 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone has provided new insights into their behavior under light exposure. Studies show that certain compounds exhibit photochromism in solid state, while others do not, depending on their structural characteristics. This opens up potential applications in materials science, particularly in areas like photonic switching and data storage technologies (Liu, Han, Song, Wei, Pang, & Meng, 2008).
Fluorescent Properties
A designed fluorescent anthracene derivative structurally related to 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone was synthesized and studied for its fluorescence properties. The compound showed a high photoluminescence quantum yield, emphasizing its potential in applications like organic light-emitting diodes (OLEDs) and fluorescent labeling in biological systems (Uejima, Sato, Masahiro, Wakamiya, Suzuki, Suzuki, Fukushima, Tanaka, Murata, Adachi, & Kaji, 2014).
Safety And Hazards
properties
IUPAC Name |
5-(1,3-dioxoinden-5-yl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-15-7-17(21)13-5-9(1-3-11(13)15)10-2-4-12-14(6-10)18(22)8-16(12)20/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRWSMCCAPTQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC4=C(C=C3)C(=O)CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250635 | |
| Record name | [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone | |
CAS RN |
32385-21-0 | |
| Record name | [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32385-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



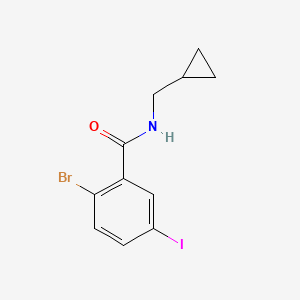

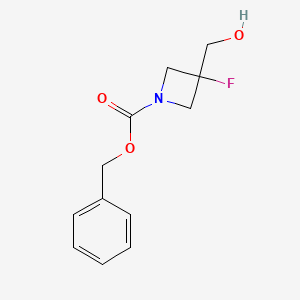
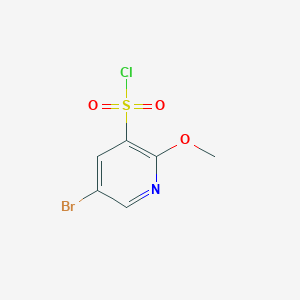
![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)
